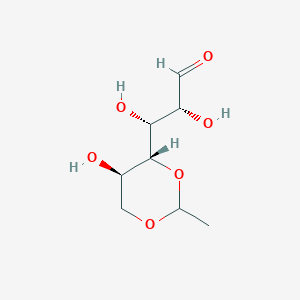
4,6-O-Ethylidene-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-O-Ethylidene-D-glucose is a compound that has been extensively studied in the field of biochemistry and has shown promising results in various scientific research applications. This compound is a derivative of glucose and has been found to have unique properties that make it an important molecule for further study.
Wirkmechanismus
The mechanism of action of 4,6-O-Ethylidene-D-glucose is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the metabolism of glucose. This inhibition can lead to a decrease in the production of ATP, which is essential for the survival of cancer cells.
Biochemical and Physiological Effects:
4,6-O-Ethylidene-D-glucose has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the metabolism of glucose, leading to a decrease in the production of ATP. This decrease in ATP production can lead to the induction of apoptosis in cancer cells. Additionally, 4,6-O-Ethylidene-D-glucose has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,6-O-Ethylidene-D-glucose for lab experiments is its relative ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple procedures. Additionally, 4,6-O-Ethylidene-D-glucose has been extensively studied, and its properties are well understood, making it a valuable tool for scientific research.
One of the limitations of 4,6-O-Ethylidene-D-glucose for lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, and care must be taken when handling it in a laboratory setting.
Zukünftige Richtungen
There are a number of future directions for the study of 4,6-O-Ethylidene-D-glucose. One potential direction is the development of new cancer therapies based on the properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of 4,6-O-Ethylidene-D-glucose and its potential applications in the treatment of inflammatory diseases. Finally, studies are needed to determine the optimal dosage and administration of this compound for use in scientific research and potential therapeutic applications.
Synthesemethoden
The synthesis of 4,6-O-Ethylidene-D-glucose involves the reaction of glucose with ethylene glycol in the presence of acid catalysts. The reaction results in the formation of a cyclic acetal, which is then dehydrated to yield 4,6-O-Ethylidene-D-glucose. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4,6-O-Ethylidene-D-glucose has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 4,6-O-Ethylidene-D-glucose has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
13403-24-2 |
|---|---|
Produktname |
4,6-O-Ethylidene-D-glucose |
Molekularformel |
C8H14O6 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxy-3-[(4R,5R)-5-hydroxy-2-methyl-1,3-dioxan-4-yl]propanal |
InChI |
InChI=1S/C8H14O6/c1-4-13-3-6(11)8(14-4)7(12)5(10)2-9/h2,4-8,10-12H,3H2,1H3/t4?,5-,6+,7+,8+/m0/s1 |
InChI-Schlüssel |
CYJNDOQNVXFIJC-XUQKIGAKSA-N |
Isomerische SMILES |
CC1OC[C@H]([C@@H](O1)[C@@H]([C@H](C=O)O)O)O |
SMILES |
CC1OCC(C(O1)C(C(C=O)O)O)O |
Kanonische SMILES |
CC1OCC(C(O1)C(C(C=O)O)O)O |
Andere CAS-Nummern |
13403-24-2 |
Synonyme |
4,6-O-ethylidene glucose ethylidene glucose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



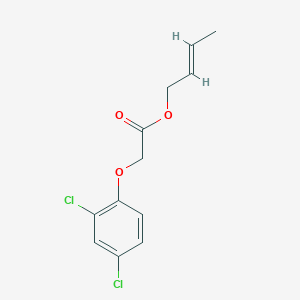


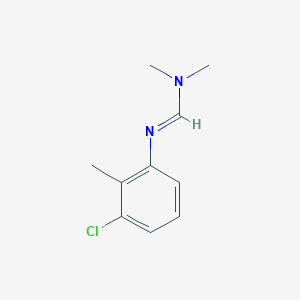




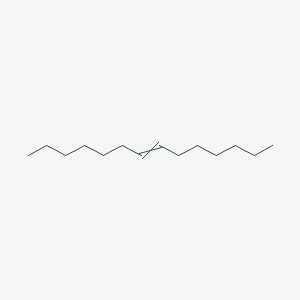
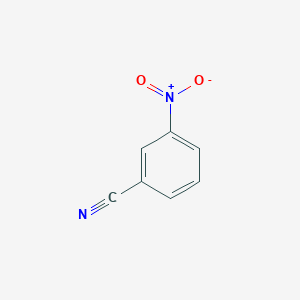
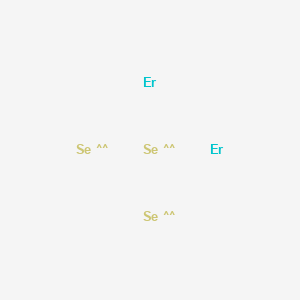
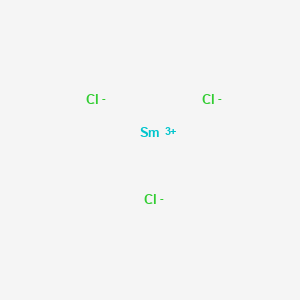
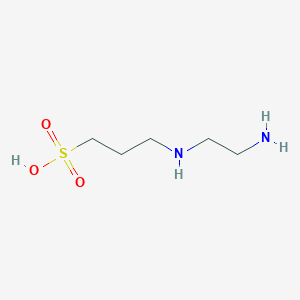
![2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B78339.png)